![molecular formula C10H12N4 B15238982 2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15238982.png)
2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 2-methylphenyl group attached to the triazole ring, making it a derivative of 1,2,3-triazole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.
Introduction of the 2-Methylphenyl Group: The 2-methylphenyl group can be introduced via a . This reaction involves the coupling of a boronic acid derivative of 2-methylphenyl with a halogenated triazole intermediate in the presence of a palladium (Pd) catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of high-throughput reactors and automated systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring.
Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazoles.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of their functions. The compound can also participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2H-1,2,3-triazole: Similar structure but lacks the 2-methylphenyl group.
2-(4-Methylphenyl)-2H-1,2,3-triazole: Similar structure but with a different substitution pattern on the phenyl ring.
2-(2-Methylphenyl)-2H-1,2,3-triazole: Similar structure but without the amine group.
Uniqueness
2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine is unique due to the presence of both the 2-methylphenyl group and the amine group on the triazole ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable scaffold for various applications.
Propriétés
Formule moléculaire |
C10H12N4 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-[(2-methylphenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C10H12N4/c1-8-4-2-3-5-9(8)7-14-12-6-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13) |
Clé InChI |
ALPXIGKKYQYFLG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CN2N=CC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


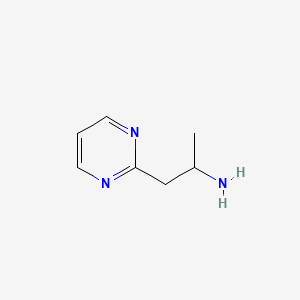
![benzyl N-[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15238904.png)
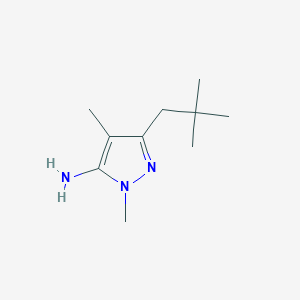
![3-Bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15238912.png)
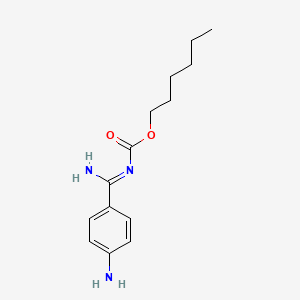
![(Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B15238922.png)
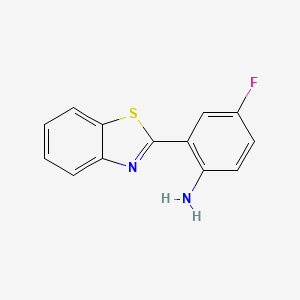
![(1R,9R,10S,12R,13E,16S,17S)-13-ethylidene-6-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B15238930.png)
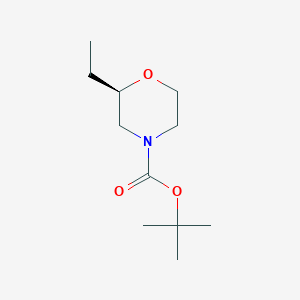
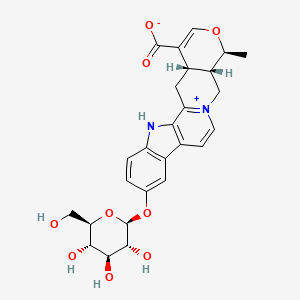
![1-[(2-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238962.png)
![7-(Tert-butyl) 8-((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (3r,8s)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2-oxo-1,2,3,6,8,9-hexahydro-7h-[1,4]oxazino[3,2-g]isoquinoline-7,8-dicarboxylate](/img/structure/B15238970.png)
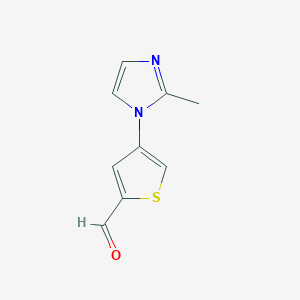
![4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine](/img/structure/B15238978.png)
